Methylidenetantalum;pentane
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Overview
Description
Preparation Methods
Pentamethyltantalum can be synthesized through the reaction of methyllithium with dichlorotrimethyltantalum . The latter is produced from tantalum pentachloride and dimethylzinc . This preparation method was inspired by the existence of pentaphenylphosphorus and the discovery of hexamethyltungsten .
Chemical Reactions Analysis
Pentamethyltantalum undergoes several types of chemical reactions:
Alpha Elimination: Due to the presence of many carbon-hydrogen bonds near tantalum, analogues of pentamethyltantalum are susceptible to alpha elimination.
Reaction with Methyllithium: Excess methyllithium reacts with pentamethyltantalum to yield higher coordinated methyl tantalum ions such as [Ta(CH3)6]− and [Ta(CH3)7]2−.
Reaction with Nitric Oxide: When mixed with nitric oxide, it forms a white-colored dimer with the formula {TaMe3[ON(Me)NO]2}2 (Me=CH3).
Scientific Research Applications
Pentamethyltantalum has various applications in scientific research:
Mechanism of Action
The mechanism by which pentamethyltantalum exerts its effects involves its interaction with various reagents and conditions. For instance, its reaction with methyllithium leads to the formation of higher coordinated methyl tantalum ions . The molecular targets and pathways involved in these reactions are primarily related to the tantalum center and its coordination environment.
Comparison with Similar Compounds
Pentamethyltantalum is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:
- Pentamethylarsenic
- Pentamethylbismuth
- Pentamethylantimony
These compounds share the pentamethyl structure but differ in the central metal atom, which significantly affects their chemical properties and reactivity.
Properties
CAS No. |
61716-31-2 |
---|---|
Molecular Formula |
C16H35Ta-3 |
Molecular Weight |
408.40 g/mol |
IUPAC Name |
methylidenetantalum;pentane |
InChI |
InChI=1S/3C5H11.CH2.Ta/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H2;/q3*-1;; |
InChI Key |
SYXNVGSYAOBEBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[CH2-].CCCC[CH2-].CCCC[CH2-].C=[Ta] |
Origin of Product |
United States |
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